5-Chlorobenzimidazole 5-Chlorobenzimidazole
Brand Name: Vulcanchem
CAS No.: 4887-82-5
VCID: VC3710813
InChI: InChI=1S/C7H5ClN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
SMILES: C1=CC2=C(C=C1Cl)NC=N2
Molecular Formula: C7H5ClN2
Molecular Weight: 152.58 g/mol

5-Chlorobenzimidazole

CAS No.: 4887-82-5

Cat. No.: VC3710813

Molecular Formula: C7H5ClN2

Molecular Weight: 152.58 g/mol

* For research use only. Not for human or veterinary use.

5-Chlorobenzimidazole - 4887-82-5

Specification

CAS No. 4887-82-5
Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
IUPAC Name 6-chloro-1H-benzimidazole
Standard InChI InChI=1S/C7H5ClN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
Standard InChI Key NKLOLMQJDLMZRE-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)NC=N2
Canonical SMILES C1=CC2=C(C=C1Cl)NC=N2

Introduction

Chemical Structure and Properties

Molecular Formula and Structure

5-Chlorobenzimidazole has the molecular formula C₇H₅ClN₂, consisting of a benzimidazole core with a chlorine atom at the 5-position. The benzimidazole nucleus comprises a benzene ring fused to an imidazole ring, creating a planar aromatic system with significant π-electron delocalization. The nitrogen atoms in the imidazole ring contribute to the compound's basic properties and provide sites for hydrogen bonding and metal coordination. The chlorine substituent at the 5-position alters the electronic distribution within the molecule, influencing its reactivity patterns and biological interactions. This structural arrangement creates a molecule with multiple reactive sites, making it valuable for diverse chemical transformations and biological activities.

The compound features a pyrrolic nitrogen in the imidazole portion, which plays a crucial role in its interactions with biological receptors. This nitrogen atom can act as both a hydrogen bond donor and acceptor, facilitating binding to various biological targets. The chlorine substituent introduces electronic effects that modify the reactivity of the benzimidazole ring, typically increasing the compound's lipophilicity and altering its pharmacokinetic properties. These structural characteristics collectively contribute to the compound's versatility as a building block in organic synthesis and its efficacy in various biological applications.

Physical and Chemical Properties

5-Chlorobenzimidazole possesses physical and chemical properties that make it well-suited for various applications in research and industry. The compound typically exists as a crystalline solid at room temperature, with stability characteristics that facilitate its storage and handling in laboratory settings. The presence of the chlorine atom increases the lipophilicity of the molecule compared to unsubstituted benzimidazole, affecting its solubility profile in various solvents. This enhanced lipophilicity often improves the compound's ability to penetrate biological membranes, which is advantageous for pharmaceutical applications.

From a chemical perspective, 5-chlorobenzimidazole exhibits both acidic and basic properties due to the amphoteric nature of the benzimidazole core. The NH group in the imidazole ring can act as a weak acid, while the non-protonated nitrogen serves as a weak base. This dual functionality allows the compound to participate in various acid-base reactions, forming salts with both acids and bases under appropriate conditions. The chlorine substituent also serves as a potential site for nucleophilic aromatic substitution reactions, providing opportunities for further structural modifications. Additionally, the benzimidazole nucleus can participate in electrophilic aromatic substitution reactions, although the reactivity is influenced by the electron-withdrawing effect of the chlorine atom.

Synthesis Methods

The synthesis of 5-chlorobenzimidazole typically involves multi-step processes starting from appropriately substituted anilines or other precursors. One approach involves the cyclization of suitably substituted o-phenylenediamine derivatives with carboxylic acids or their derivatives. While the search results don't provide a specific synthetic route for 5-chlorobenzimidazole itself, they do describe the synthesis of related compounds, which can provide insight into potential methods for preparing this compound. For instance, the synthesis of 2-chloro-5,6-difluorobenzimidazole involves a series of steps including reduction, cyclization, and diazotization reactions starting from 4,5-difluoro-2-nitroaniline. Similar approaches could potentially be adapted for the synthesis of 5-chlorobenzimidazole, using appropriately chlorinated starting materials.

Alternative synthetic routes might involve the direct chlorination of benzimidazole at the 5-position, although achieving regioselectivity in such reactions can be challenging. The search results mention the bromination of 2-chlorobenzimidazole with bromine-water to obtain 2-chloro-5,6-dibromobenzimidazole, suggesting that direct halogenation of the benzimidazole core is a viable synthetic approach. Other potential methods could involve the construction of the benzimidazole ring from pre-chlorinated building blocks, such as 4-chloro-1,2-phenylenediamine, which would ensure the correct positioning of the chlorine substituent. The choice of synthetic route would depend on factors such as the availability of starting materials, desired scale, and specific requirements for purity and yield.

Applications

Pharmaceutical Applications

5-Chlorobenzimidazole serves as a crucial intermediate in pharmaceutical development, particularly in the synthesis of anti-cancer agents and anti-fungal medications. The compound's structural features, including the benzimidazole core and the chlorine substituent, contribute to its utility in medicinal chemistry. Researchers have explored derivatives of 5-chlorobenzimidazole for their potential therapeutic activities, leading to the development of compounds with promising biological properties. For example, 5-chlorobenzimidazolyl-chalcones have shown significant antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. These findings highlight the potential of 5-chlorobenzimidazole derivatives in addressing drug resistance in malaria treatment.

Studies have revealed that specific structural modifications to the 5-chlorobenzimidazole scaffold can enhance biological activity. For instance, the methoxylated derivative of 5-chlorobenzimidazolyl-chalcone demonstrated excellent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant isolates, with IC50 values ranging from 0.32 to 1.96 μM. Additionally, the unsubstituted 5-chlorobenzimidazole derivative showed enhanced activity against chloroquine-resistant isolates, with an IC50 of 0.78 μM. Molecular docking studies have indicated that the pyrrolic nitrogen of benzimidazole and the ketone of propenone are the main chemical entities involved in receptor interactions, providing valuable insights for the rational design of more effective antimalarial agents based on the 5-chlorobenzimidazole scaffold.

Agricultural Applications

In the agricultural sector, 5-chlorobenzimidazole contributes to the development of effective solutions for crop protection and pest management. The compound is utilized in the formulation of pesticides and herbicides, leveraging its biological activity to control pests and weeds that threaten agricultural productivity. The specific mechanisms of action vary depending on the particular formulation and target organism, but often involve interference with essential biological processes in the target pests. The structural features of 5-chlorobenzimidazole, particularly its lipophilicity and ability to interact with biological targets, contribute to its efficacy in agricultural applications.

The development of 5-chlorobenzimidazole-based agricultural chemicals involves extensive research to optimize efficacy while minimizing environmental impact. This research includes studies on structure-activity relationships, formulation techniques, and environmental fate. The goal is to create products that effectively manage agricultural pests while being safe for humans, non-target organisms, and the environment. As agricultural challenges evolve, including the development of pesticide resistance and increasing regulatory requirements, ongoing research on 5-chlorobenzimidazole derivatives provides opportunities for creating more effective and sustainable solutions for crop protection.

Material Science Applications

5-Chlorobenzimidazole finds applications in material science, particularly in the creation of specialty polymers and coatings. The compound's chemical structure, featuring an aromatic system with potential for multiple interactions, makes it valuable for enhancing the properties of materials. Polymers incorporating 5-chlorobenzimidazole or its derivatives often exhibit improved durability and resistance to environmental factors, such as UV radiation, temperature fluctuations, and chemical exposure. These enhanced properties extend the service life of materials and expand their potential applications in challenging environments.

In coating technologies, the incorporation of 5-chlorobenzimidazole-based compounds can impart specific functionalities, such as antimicrobial properties or improved adhesion to difficult substrates. The ability of the benzimidazole core to form multiple types of chemical bonds, including hydrogen bonds and coordination with metals, contributes to these enhanced properties. As material science continues to advance, researchers explore novel applications of 5-chlorobenzimidazole in areas such as smart materials, responsive surfaces, and functional nanocomposites, leveraging its unique chemical characteristics to create materials with tailored properties for specific applications.

Biochemical Research Applications

Researchers utilize 5-chlorobenzimidazole in studies related to enzyme inhibition and molecular biology, contributing to advancements in understanding cellular processes. The compound's ability to interact with various biological targets makes it valuable for investigating biochemical pathways and developing tools for biological research. Studies have shown that derivatives of 5-chlorobenzimidazole can affect heme synthesis in chicken erythrocytes, with 2-ethyl-5-chlorobenzimidazole exhibiting particularly strong inhibitory effects. These findings contribute to our understanding of heme metabolism and provide insights into potential interventions for disorders involving heme biosynthesis.

Comparative studies have demonstrated that 5-chloro derivatives generally exhibit higher inhibitory activity than corresponding 5-nitro analogues, highlighting the importance of the chlorine substituent for biological activity. For instance, 2-ethyl-5-chlorobenzimidazole was found to be as effective as 2-ethyl-5-methylbenzimidazole in inhibiting heme synthesis, whereas 2-ethyl-5-nitrobenzimidazole was less effective. These structure-activity relationships provide valuable information for designing compounds with specific biochemical effects, facilitating the development of research tools and potential therapeutic agents. The ongoing exploration of 5-chlorobenzimidazole in biochemical research continues to reveal new insights into biological processes and potential applications in biomedical science.

Analytical Chemistry Applications

In analytical chemistry, 5-chlorobenzimidazole serves as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. The compound's chemical properties, including its ability to form complexes with metals and interact with various analytes, make it useful for developing sensitive and selective analytical methods. These methods find applications in quality control laboratories, environmental monitoring, pharmaceutical analysis, and other fields requiring precise chemical detection and quantification.

The development of analytical methods utilizing 5-chlorobenzimidazole often involves optimizing factors such as selectivity, sensitivity, and robustness. Researchers explore various detection techniques, including spectroscopic methods, chromatography, and electrochemical approaches, to leverage the unique properties of 5-chlorobenzimidazole for specific analytical challenges. As analytical requirements become more demanding, with needs for lower detection limits and higher specificity, the exploration of 5-chlorobenzimidazole and its derivatives provides opportunities for creating improved analytical tools. These advancements in analytical methodology contribute to progress in various scientific and industrial fields by enabling more accurate and comprehensive chemical analysis.

Research Findings

Antimalarial Activity

Recent research has highlighted the potential of 5-chlorobenzimidazole derivatives as antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum. A series of 5-chlorobenzimidazolyl-chalcones demonstrated significant antiplasmodial activity, with IC50 values ranging from 0.32 to 44.38 μM against chloroquine-resistant isolates. The methoxylated derivative emerged as particularly promising, exhibiting excellent activity against both chloroquine-sensitive and chloroquine-resistant isolates, with IC50 values between 0.32 and 1.96 μM. Additionally, the unsubstituted 5-chlorobenzimidazole derivative showed enhanced activity against chloroquine-resistant isolates, with an IC50 of 0.78 μM. These findings suggest that 5-chlorobenzimidazole-based compounds could potentially address the critical challenge of drug resistance in malaria treatment.

Molecular docking studies have provided insights into the mechanisms underlying the antimalarial activity of these compounds. Analysis of interactions with dihydrofolate reductase-thymidylate synthase proteins (PfDHFR-TS) from both sensitive and resistant Plasmodium strains revealed that the pyrrolic nitrogen of benzimidazole and the ketone of propenone are the main chemical entities involved in receptor interactions. This understanding of structure-activity relationships provides valuable guidance for the rational design of more effective antimalarial agents based on the 5-chlorobenzimidazole scaffold. As drug resistance continues to pose challenges in malaria treatment, these research findings offer promising directions for developing novel therapeutic approaches.

Effects on Heme Synthesis

Studies examining the effects of benzimidazole derivatives on heme synthesis have yielded significant findings regarding the activity of 5-chlorobenzimidazole compounds. Research utilizing chicken erythrocytes incubated with N15-glycine revealed that 5-chloro derivatives generally exhibited stronger inhibitory effects on heme synthesis compared to corresponding 5-nitro analogues. Among the tested compounds, 2-ethyl-5-chlorobenzimidazole demonstrated particularly potent inhibitory activity, comparable to that of 2-ethyl-5-methylbenzimidazole. These results highlight the importance of both the chlorine substituent at the 5-position and the ethyl group at the 2-position for optimal inhibitory activity.

Related Antiviral Studies

While the search results don't provide specific information on the antiviral properties of 5-chlorobenzimidazole itself, studies on related compounds offer insights into the potential antiviral applications of chlorinated benzimidazole derivatives. Research on 2-chloro-5,6-dihalobenzimidazole ribonucleosides has demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Notably, 2-chloro-5,6-dibromobenzimidazole ribonucleoside showed activity against HCMV with an IC50 of approximately 4 μM, while the 2-chloro-5,6-diiodo analogue exhibited an IC50 of approximately 2 μM. These findings suggest that halogenated benzimidazole derivatives could serve as scaffolds for developing antiviral agents.

Comparison with Related Compounds

The chemical and biological properties of 5-chlorobenzimidazole can be better understood through comparison with related compounds, including other halogenated benzimidazoles and benzimidazole derivatives with different substituents. For instance, 2-(4-hydroxyphenyl)-5-chlorobenzimidazole, a related compound with additional structural features, demonstrates how the 5-chlorobenzimidazole scaffold can be further modified to create compounds with specific properties. The hydroxyphenyl group introduces additional functionality, potentially affecting the compound's solubility, binding characteristics, and biological activities. Such structural variations illustrate the versatility of the 5-chlorobenzimidazole core as a building block for creating compounds with tailored properties.

Comparing 5-chlorobenzimidazole with 2-chlorobenzimidazole provides insights into the effects of chlorine substitution at different positions of the benzimidazole ring. While 2-chlorobenzimidazole features the chlorine substituent on the imidazole portion of the bicyclic system, 5-chlorobenzimidazole has the chlorine on the benzene ring. This difference in substitution pattern affects the electronic distribution within the molecule, potentially leading to variations in reactivity and biological activity. Studies on the effects of benzimidazole derivatives on heme synthesis have shown that the position of substituents significantly influences biological activity, with 5-chloro derivatives exhibiting distinct inhibitory patterns compared to derivatives with substituents at other positions. These comparisons enhance our understanding of structure-activity relationships and guide the rational design of benzimidazole derivatives for specific applications.

Current Research and Future Perspectives

Current research on 5-chlorobenzimidazole continues to explore its potential applications across multiple disciplines, with particular emphasis on pharmaceutical development and agricultural chemistry. Ongoing studies focus on optimizing the properties of 5-chlorobenzimidazole derivatives for specific applications, investigating structure-activity relationships, and developing efficient synthetic routes. The promising antimalarial activity of 5-chlorobenzimidazolyl-chalcones against drug-resistant Plasmodium strains represents a particularly exciting area of research, with potential implications for addressing the global challenge of malaria. Further studies in this direction could lead to the development of novel antimalarial agents based on the 5-chlorobenzimidazole scaffold.

Future research directions may include exploring additional biological activities of 5-chlorobenzimidazole derivatives, investigating their mechanisms of action at the molecular level, and developing innovative applications in fields such as materials science and analytical chemistry. There is also potential for combining 5-chlorobenzimidazole with other pharmacophores or functional groups to create hybrid compounds with enhanced properties. As analytical techniques and computational methods continue to advance, researchers will gain deeper insights into the chemical and biological properties of 5-chlorobenzimidazole, facilitating the rational design of derivatives with optimized characteristics for specific applications. These ongoing and future research efforts will further expand the utility of 5-chlorobenzimidazole as a valuable chemical entity in scientific and industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator